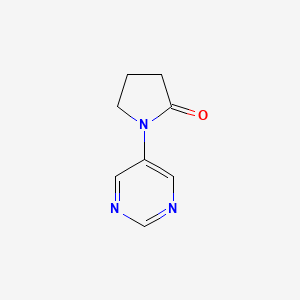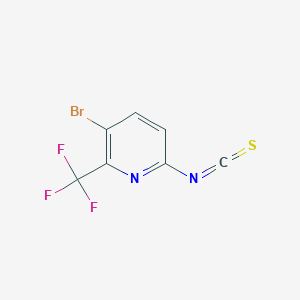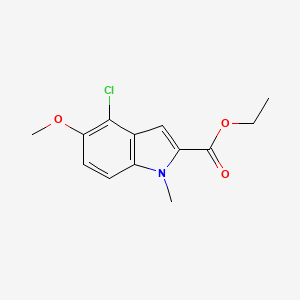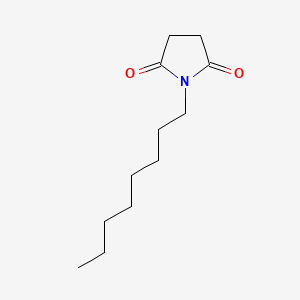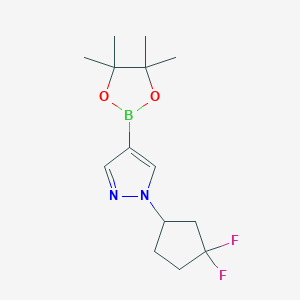
1-(3,3-Difluorocyclopentyl)-1H-pyrazole-4-boronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3-Difluorocyclopentyl)-1H-pyrazole-4-boronic Acid Pinacol Ester is a chemical compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a difluorocyclopentyl group, a pyrazole ring, and a boronic acid pinacol ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Difluorocyclopentyl)-1H-pyrazole-4-boronic Acid Pinacol Ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Difluorocyclopentyl Group: The difluorocyclopentyl group can be synthesized through the difluoromethylation of cyclopentane derivatives.
Construction of the Pyrazole Ring: The pyrazole ring can be formed through the reaction of hydrazines with 1,3-dicarbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,3-Difluorocyclopentyl)-1H-pyrazole-4-boronic Acid Pinacol Ester can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-(3,3-Difluorocyclopentyl)-1H-pyrazole-4-boronic Acid Pinacol Ester has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(3,3-Difluorocyclopentyl)-1H-pyrazole-4-boronic Acid Pinacol Ester involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The difluorocyclopentyl group and pyrazole ring contribute to the compound’s stability and reactivity, allowing it to modulate biological pathways and exert therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole: A compound with a similar pyrazole ring and difluoromethyl group, used in agrochemical applications.
1-(3,3-Difluorocyclopentyl)ethan-1-amine: A related compound with a difluorocyclopentyl group, used in pharmaceutical research.
Uniqueness
1-(3,3-Difluorocyclopentyl)-1H-pyrazole-4-boronic Acid Pinacol Ester is unique due to its combination of a difluorocyclopentyl group, pyrazole ring, and boronic acid pinacol ester moiety.
Eigenschaften
Molekularformel |
C14H21BF2N2O2 |
|---|---|
Molekulargewicht |
298.14 g/mol |
IUPAC-Name |
1-(3,3-difluorocyclopentyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C14H21BF2N2O2/c1-12(2)13(3,4)21-15(20-12)10-8-18-19(9-10)11-5-6-14(16,17)7-11/h8-9,11H,5-7H2,1-4H3 |
InChI-Schlüssel |
VYPBXAYNBWMMAT-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCC(C3)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(2-Aminophenyl)thio]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13687156.png)
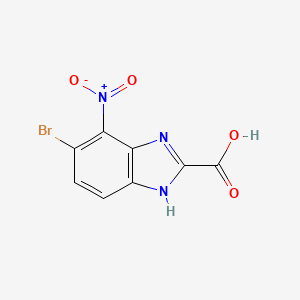
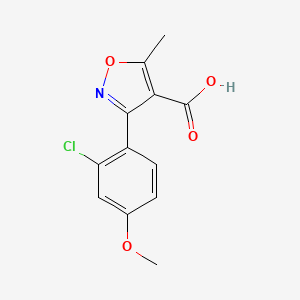

![2,6,8-Trimethylimidazo[1,2-a]pyrazine](/img/structure/B13687176.png)
